molecular formula C24H19ClF3N3O2 B2883111 [1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone CAS No. 956977-43-8

[1-(tert-butyl)-1H-pyrazol-4-yl](1-{[6-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-naphthyl)methanone

Cat. No.: B2883111
CAS No.: 956977-43-8
M. Wt: 473.88
InChI Key: OTPUBSZSQDVYKF-UHFFFAOYSA-N
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Description

1-(tert-butyl)-1H-pyrazol-4-ylmethanone is a complex heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group and a naphthyl-methanone moiety. The naphthyl group is further modified with a pyridinyloxy substituent containing chloro and trifluoromethyl groups.

Properties

IUPAC Name

(1-tert-butylpyrazol-4-yl)-[1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]oxynaphthalen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClF3N3O2/c1-23(2,3)31-13-15(12-29-31)20(32)17-9-8-14-6-4-5-7-16(14)21(17)33-19-11-10-18(22(25)30-19)24(26,27)28/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPUBSZSQDVYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)C2=C(C3=CC=CC=C3C=C2)OC4=NC(=C(C=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(tert-butyl)-1H-pyrazol-4-ylmethanone , often referred to as a pyrazolyl naphthoyl pyridinone, presents a complex structure that includes a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This article explores the biological activity of this compound, highlighting its potential pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound features three significant functional groups:

  • Pyrazole : Known for anti-inflammatory and analgesic properties.
  • Naphthyl : Associated with antitumor activity.
  • Pyridinone : May contribute to antimicrobial effects.

This combination of pharmacophores suggests potential multi-target interactions, enhancing its bioactivity compared to simpler analogs.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities. The following table summarizes the biological activities linked to this compound and its structural analogs:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(tert-butyl)-1H-pyrazol-4-ylmethanone Pyrazole, naphthalene, chloro-pyridinePotential anti-inflammatory, antitumor, antimicrobialComplex multi-pharmacophore structure
2-Methyl-6-phenylethynylpyridine Pyridine derivativeAntagonist for mGluR5Investigational drug
5-(Trifluoromethyl)pyrazole Pyrazole with trifluoromethyl groupAntimicrobialSimple structure
6-Chloropyridine derivatives Chloro-substituted pyridineAnticancerDiverse applications

The presence of the pyrazole moiety is particularly significant; it has been linked to various therapeutic benefits, including anti-inflammatory effects and potential modulation of enzyme activity.

The interaction studies conducted on this compound suggest that it may modulate specific biological targets, including enzymes and receptors. Techniques such as molecular docking have been employed to predict binding affinities and elucidate mechanisms of action. For instance, similar pyrazole derivatives have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

In Vitro Studies

Preliminary in vitro studies have demonstrated that compounds structurally related to 1-(tert-butyl)-1H-pyrazol-4-ylmethanone exhibit significant anti-inflammatory activity. For example, a study reported IC50 values for related pyrazole derivatives ranging from 0.02 to 0.04 μM against COX-2, indicating potent inhibition compared to standard drugs like celecoxib .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Research indicates that similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the trifluoromethyl group may enhance antimicrobial properties through increased lipophilicity and membrane penetration .

Scientific Research Applications

1-(tert-butyl)-1H-pyrazol-4-ylmethanone, also known as a pyrazolyl naphthoyl pyridinone, is a molecule that contains a pyrazole, a naphthyl, and a pyridinone functional group. It is a synthetic organic molecule with a complex structure including a pyrazole ring, a naphthalene moiety, and a chloro-trifluoromethyl pyridine group. This compound is of interest because of its potential applications in medicinal chemistry, particularly as a candidate for drug development.

Potential applications:

  • Medicinal Chemistry The presence of the pyrazole moiety is often linked to anti-inflammatory and analgesic properties, while the naphthyl and pyridine components may contribute to antitumor and antimicrobial activities. Preliminary data suggests that this compound could interact with various biological targets, potentially modulating enzyme activity or receptor interactions.
  • Interaction studies These focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used. These studies help elucidate the mechanism of action and therapeutic potential of the compound.
  • Versatile applications It has potential versatility in both medicinal and agricultural chemistry.

Structural Similarities and Biological Activity

Several compounds share structural similarities with 1-(tert-butyl)-1H-pyrazol-4-ylmethanone:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridinePyridine derivativeAntagonist for mGluR5Investigational drug
5-(Trifluoromethyl)pyrazolePyrazole with trifluoromethylAntimicrobialSimple structure
6-Chloropyridine derivativesChloro-substituted pyridineAnticancerDiverse applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Analogues and Substituent Variations

Compound Structure Key Substituents Molecular Weight Inferred Properties Potential Applications References
[Target Compound] Pyrazole-naphthyl-methanone with pyridinyloxy (Cl, CF₃) 6-chloro-5-(trifluoromethyl)-pyridinyloxy, tert-butyl ~460 g/mol* High lipophilicity (CF₃), steric bulk (tert-butyl) Agrochemicals, enzyme inhibitors
[1-(tert-butyl)-1H-pyrazol-4-yl][1-(3-fluoropropoxy)-2-naphthyl]methanone Pyrazole-naphthyl-methanone with 3-fluoropropoxy 3-fluoropropoxy (instead of pyridinyloxy) 354.42 g/mol Moderate polarity (fluoropropoxy), lower molecular weight Drug discovery (CNS targets due to fluorine)
{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone Triazole-naphthyl-methanone with pyrimidinyl Pyrimidinyl (CF₃, methyl) ~424 g/mol* Enhanced π-π stacking (pyrimidine), metabolic stability (CF₃) Anticancer agents, kinase inhibitors
1-[4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone Pyrazole-acetyl with nitro and phenyl Nitro, phenyl, CF₃ ~313 g/mol Electrophilic (nitro), aromatic interactions (phenyl) Reactive intermediates, agrochemicals

*Calculated based on molecular formula.

Key Structural and Functional Differences

  • Pyridinyloxy vs.
  • Trifluoromethyl (CF₃) Groups : Present in both the target compound and its analogs, CF₃ groups improve metabolic stability and lipophilicity, favoring membrane permeability .
  • Naphthyl vs.

Bioactivity Insights (Inferred)

  • The target compound’s pyridinyloxy group may similarly modulate redox pathways .
  • Insecticidal Potential: Structural parallels to plant-derived bioactive compounds () suggest possible utility in agrochemicals, though specific data are lacking.

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